molecular formula C20H40O3Si B570229 (2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester CAS No. 119433-08-8

(2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester

Cat. No.: B570229
CAS No.: 119433-08-8
M. Wt: 356.622
InChI Key: NFBRSOAOWIRVBV-VVSHCGRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester is a synthetic organic compound It is characterized by its complex structure, which includes a silyl ether group, multiple methyl groups, and a nonenoic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester typically involves multiple steps:

    Formation of the Nonenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent reductions.

    Introduction of the Silyl Ether Group: The tert-butyldimethylsilyl (TBDMS) group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.

    Esterification: The final step involves the esterification of the nonenoic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nonenoic acid moiety.

    Reduction: Reduction reactions can target the double bonds in the nonenoic acid chain.

    Substitution: The silyl ether group can be substituted under specific conditions, such as treatment with fluoride ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the silyl ether group.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Saturated nonenoic acid derivatives.

    Substitution: Hydroxylated nonenoic acid esters.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The silyl ether group serves as a protecting group for alcohols in multi-step organic syntheses.

Biology

    Biochemical Studies: Utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structure.

Industry

    Material Science: Employed in the development of novel materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects primarily through its reactive functional groups. The silyl ether group can be selectively removed to reveal a hydroxyl group, which can participate in further chemical reactions. The nonenoic acid ester moiety can undergo hydrolysis to yield the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Methyl Ester
  • (2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Propyl Ester

Uniqueness

  • Structural Complexity : The presence of multiple chiral centers and a silyl ether group makes it unique.
  • Reactivity : The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, sets it apart from simpler esters.

Properties

CAS No.

119433-08-8

Molecular Formula

C20H40O3Si

Molecular Weight

356.622

IUPAC Name

ethyl (E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoate

InChI

InChI=1S/C20H40O3Si/c1-11-22-19(21)17(4)13-15(2)12-16(3)14-18(5)23-24(9,10)20(6,7)8/h12,16-18H,11,13-14H2,1-10H3/b15-12+/t16-,17-,18-/m0/s1

InChI Key

NFBRSOAOWIRVBV-VVSHCGRSSA-N

SMILES

CCOC(=O)C(C)CC(=CC(C)CC(C)O[Si](C)(C)C(C)(C)C)C

Synonyms

[2S-(2R*,4E,6S*,8R*)]-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester

Origin of Product

United States

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